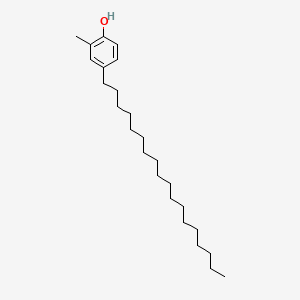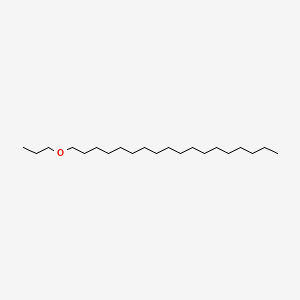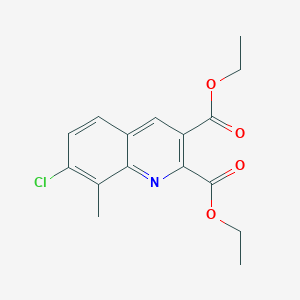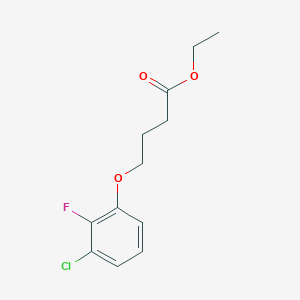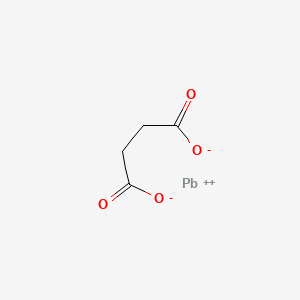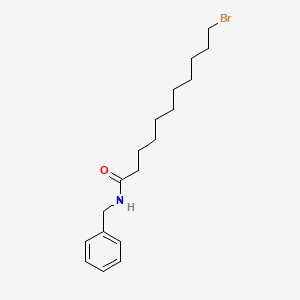
Vanadium dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium dihydroxide is a chemical compound composed of vanadium and hydroxide ions Vanadium is a transition metal known for its multiple oxidation states and its ability to form various compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanadium dihydroxide can be synthesized through several methods. One common approach involves the reduction of vanadium pentoxide (V₂O₅) in an aqueous solution. This process typically requires a reducing agent such as hydrogen gas or a metal like zinc. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between vanadium precursors and water. The resulting product is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Vanadium dihydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form vanadium oxides, such as vanadium pentoxide (V₂O₅). This reaction typically requires an oxidizing agent like oxygen or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of lower oxidation state vanadium compounds. Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: In substitution reactions, the hydroxide ions in this compound can be replaced by other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various vanadium oxides, vanadium salts, and other vanadium-based compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Vanadium dihydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities, such as insulin-mimetic properties and anticancer effects.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases like diabetes and cancer.
Industry: In industrial applications, this compound is used in the production of advanced materials, including batteries and supercapacitors, due to its excellent electrochemical properties.
Mécanisme D'action
The mechanism of action of vanadium dihydroxide involves its ability to undergo redox reactions, which allows it to participate in various catalytic processes. At the molecular level, this compound can interact with different substrates, facilitating electron transfer and promoting chemical transformations. The specific pathways and molecular targets depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Vanadium Pentoxide (V₂O₅): Known for its use as a catalyst in the production of sulfuric acid and as a component in vanadium redox batteries.
Vanadium Trioxide (V₂O₃): Used in the production of ferrovanadium alloys and as a catalyst in various chemical reactions.
Vanadyl Sulfate (VOSO₄): Studied for its potential therapeutic effects in diabetes and other diseases.
Propriétés
Numéro CAS |
39096-97-4 |
|---|---|
Formule moléculaire |
H2O2V |
Poids moléculaire |
84.956 g/mol |
Nom IUPAC |
vanadium(2+);dihydroxide |
InChI |
InChI=1S/2H2O.V/h2*1H2;/q;;+2/p-2 |
Clé InChI |
UVEFAEMXFFXFKB-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[OH-].[V+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
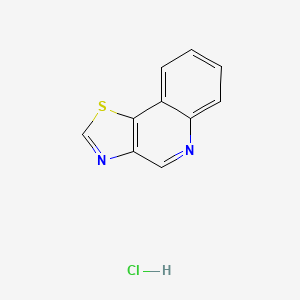
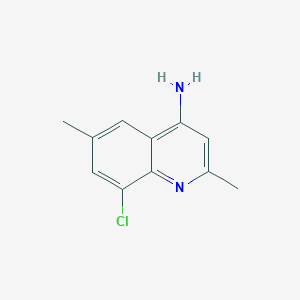

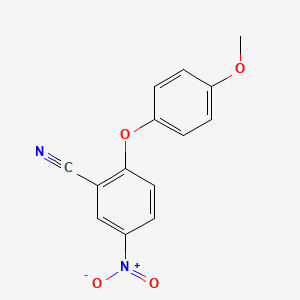

![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
